molecular formula C6H11NO B2785333 trans-Hexahydro-1h-furo[3,4-c]pyrrole CAS No. 2098127-36-5

trans-Hexahydro-1h-furo[3,4-c]pyrrole

Cat. No. B2785333
CAS RN: 2098127-36-5
M. Wt: 113.16
InChI Key: HQQVXVKQOPZRBJ-PHDIDXHHSA-N
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Description

Trans-Hexahydro-1h-furo[3,4-c]pyrrole is a chemical compound with the molecular formula C6H11NO . It has a molecular weight of 113.16 .


Synthesis Analysis

The synthesis of trans-Hexahydro-1h-furo[3,4-c]pyrrole involves a catalyst, metal and additive free generation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . The resulting ylides undergo [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo [3, 4-c] pyrrole in excellent yields .


Molecular Structure Analysis

The molecular structure of trans-Hexahydro-1h-furo[3,4-c]pyrrole is represented by the SMILES notation C1C2COCC2CN1 . The InChI representation is InChI=1S/C6H11NO/c1-5-3-8-4-6 (5)2-7-1/h5-7H,1-4H2 .


Physical And Chemical Properties Analysis

Trans-Hexahydro-1h-furo[3,4-c]pyrrole has a density of 1.0±0.1 g/cm3, a boiling point of 177.9±33.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.4±3.0 kJ/mol and a flash point of 59.2±14.8 °C . The index of refraction is 1.470 .

Safety and Hazards

Trans-Hexahydro-1h-furo[3,4-c]pyrrole is associated with several hazard statements including H225-H302-H315-H318-H335 . Precautionary measures include P261-P280-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQVXVKQOPZRBJ-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@H]2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Hexahydro-1h-furo[3,4-c]pyrrole

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